molecular formula C12H13NO3 B8802625 Ethyl 2-(4-cyano-3-methoxyphenyl)acetate

Ethyl 2-(4-cyano-3-methoxyphenyl)acetate

Cat. No.: B8802625
M. Wt: 219.24 g/mol
InChI Key: JZDQGUMBHPMRHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-cyano-3-methoxyphenyl)acetate is an organic ester characterized by a phenyl ring substituted with a cyano group (-CN) at the para position (C4) and a methoxy group (-OCH₃) at the meta position (C3). The acetate moiety (-OAc) is linked to the phenyl ring via a methylene bridge (CH₂).

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 2-(4-cyano-3-methoxyphenyl)acetate

InChI

InChI=1S/C12H13NO3/c1-3-16-12(14)7-9-4-5-10(8-13)11(6-9)15-2/h4-6H,3,7H2,1-2H3

InChI Key

JZDQGUMBHPMRHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)C#N)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations
Compound Name Substituents Key Features Reference
Ethyl 2-(4-cyanophenyl)acetate -CN at C4 Lacks methoxy group; simpler electronic profile, higher lipophilicity
Ethyl 2-(2-cyanophenyl)acetate -CN at C2 Ortho-substitution may induce steric hindrance, altering reactivity
Methyl 2-(4-cyanophenyl)-2-methylpropanoate -CN at C4, branched chain Bulky substituents reduce solubility; potential for altered bioactivity
2-(4-Hydroxy-3-methoxyphenyl)acetic acid -OH at C4, -OCH₃ at C3 Carboxylic acid derivative; hydrogen-bonding capacity differs from esters

Key Insights :

  • Cyano vs. Hydroxy Groups: Replacing -OH (as in ) with -CN eliminates hydrogen-bond donor capacity, reducing solubility in aqueous media but improving metabolic stability.
Heterocyclic vs. Phenyl Backbones
Compound Name Aromatic System Functional Impact Reference
Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate Benzofuran ring Sulfinyl group introduces chirality; π-π interactions dominate crystal packing
Ethyl 2-(2-phenyl-1H-imidazol-4-yl)acetate derivatives Imidazole ring Nitrogen-rich core enhances metal coordination potential; varied bioactivity


Key Insights :

  • Benzofuran-based esters (e.g., ) exhibit stronger π-π stacking (center-to-center distance: 3.814 Å) due to planar heterocyclic systems, whereas phenyl acetates rely on weaker C-H···O interactions.
  • Imidazole derivatives (e.g., ) demonstrate higher polarity and bioactivity in drug discovery contexts, contrasting with the target compound’s simpler phenyl backbone.
Ester Group Variations
Compound Name Ester Type Structural Impact Reference
Ethyl 2-phenylacetoacetate β-keto ester Keto-enol tautomerism enables chelation; higher reactivity in synthesis
Ethyl 2-(4-chlorophenoxy)acetoacetate Phenoxy-substituted β-keto ester Chlorine enhances electrophilicity; potential herbicide activity

Key Insights :

  • β-Keto esters (e.g., ) exhibit enhanced reactivity in Claisen condensations, unlike the target compound’s non-keto acetate group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.